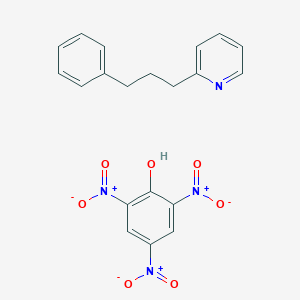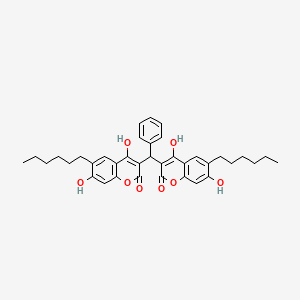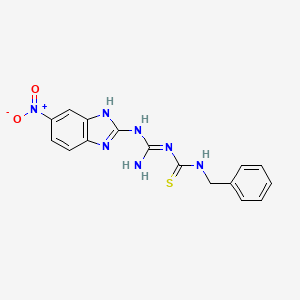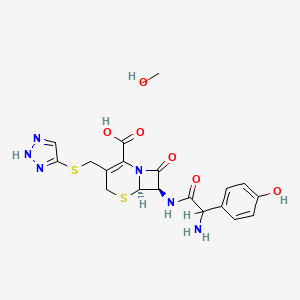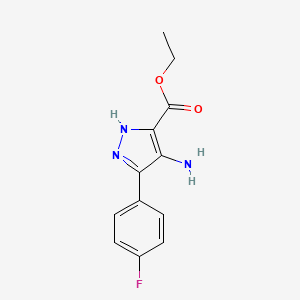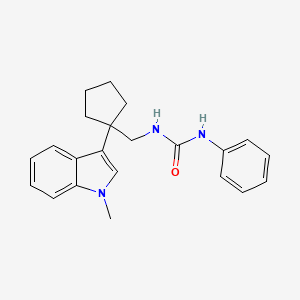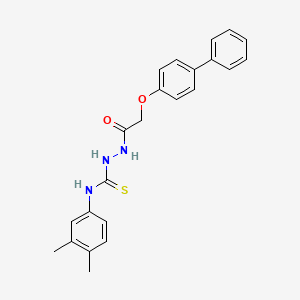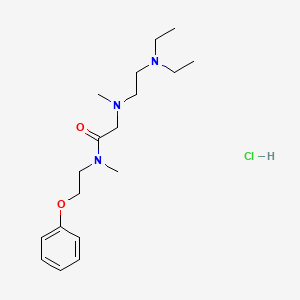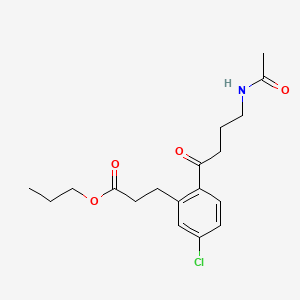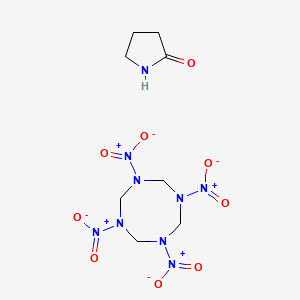
Pyrrolidin-2-one;1,3,5,7-tetranitro-1,3,5,7-tetrazocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidin-2-one: and 1,3,5,7-tetranitro-1,3,5,7-tetrazocane are two distinct compounds with unique properties and applications.
Vorbereitungsmethoden
Pyrrolidin-2-one: is typically synthesized by treating aqueous gamma-butyrolactone with ammonia at high temperatures (250–290°C) and pressures (0.4–1.4 MPa) over solid magnesium silicate catalysts . This reaction is carried out in a tubular reactor packed with the solid catalyst.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: is produced through a nitration process involving hexamine and nitric acid. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing the risk of unwanted side reactions .
Analyse Chemischer Reaktionen
Pyrrolidin-2-one: undergoes various chemical reactions, including:
Oxidation: Pyrrolidin-2-one can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrolidin-2-one structure.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: primarily undergoes decomposition reactions due to its explosive nature. The decomposition can be triggered by heat, shock, or friction, leading to the formation of nitrogen gas and other byproducts .
Wissenschaftliche Forschungsanwendungen
Pyrrolidin-2-one: has a wide range of applications in scientific research:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: Pyrrolidin-2-one derivatives are explored for their potential biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Pyrrolidin-2-one is used in the production of polyvinylpyrrolidone (PVP) and other polymers.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: is primarily used in:
Wirkmechanismus
Pyrrolidin-2-one: exerts its effects through various chemical pathways, depending on the specific derivative and application. For example, in pharmaceutical applications, it may interact with specific molecular targets to exert therapeutic effects .
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: decomposes rapidly upon initiation, releasing a large amount of energy in the form of heat and gas. This rapid decomposition is due to the breaking of nitrogen-nitrogen bonds in the tetrazocane ring, leading to the formation of stable nitrogen gas and other byproducts .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidin-2-one: can be compared to other lactams, such as:
2-Pyrrolidone: Similar in structure but with different reactivity and applications.
Gamma-butyrolactone: A precursor in the synthesis of pyrrolidin-2-one.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: can be compared to other explosives, such as:
RDX (Research Department Explosive): Similar in structure but with slightly different explosive properties.
TNT (Trinitrotoluene): A widely used explosive with different chemical structure and properties.
Eigenschaften
CAS-Nummer |
17415-51-9 |
|---|---|
Molekularformel |
C8H15N9O9 |
Molekulargewicht |
381.26 g/mol |
IUPAC-Name |
pyrrolidin-2-one;1,3,5,7-tetranitro-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C4H8N8O8.C4H7NO/c13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18;6-4-2-1-3-5-4/h1-4H2;1-3H2,(H,5,6) |
InChI-Schlüssel |
WZQTWGLRDWEDMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1.C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


